N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c1-13-17(22)6-3-7-18(13)25-20(28)16-5-4-10-27(12-16)19-9-8-15(11-23-19)21-24-14(2)26-29-21/h3,6-9,11,16H,4-5,10,12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIPQAXOBOCVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2CCCN(C2)C3=NC=C(C=C3)C4=NC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Core: Starting with a suitable piperidine derivative, the core structure is synthesized through nucleophilic substitution or reductive amination reactions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via cross-coupling reactions such as Suzuki or Heck coupling.
Attachment of the Oxadiazole Moiety: The oxadiazole ring is often synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the fluorinated phenyl group to the piperidine core using amide bond formation reactions, typically employing reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, especially the fluorinated phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, possibly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Core Flexibility : The target compound’s piperidine ring offers conformational rigidity compared to the more flexible piperazine in ML267 and the planar pyrrolidine in .
- Heterocyclic Diversity : The 1,2,4-oxadiazole in the target compound contrasts with ML267’s trifluoromethylpyridine and ’s thiadiazole. Oxadiazoles enhance metabolic stability over thiadiazoles due to reduced susceptibility to oxidative degradation .
- Aryl Substitutions : Fluorine and methyl groups in the target compound’s aryl group improve lipophilicity (logP ~2.8 predicted) compared to ML267’s polar methoxypyridine (logP ~1.9) .
Pharmacological Comparison
- ML267 : Exhibits potent inhibition of bacterial phosphopantetheinyl transferase (IC₅₀ = 0.8 µM), attributed to its trifluoromethylpyridine and carbothioamide groups, which enhance hydrophobic interactions and sulfur-mediated hydrogen bonding.
- Pyrrolidine Derivative : The 5-oxopyrrolidine and thiadiazole groups may confer antibacterial activity, but the lack of fluorine could reduce blood-brain barrier penetration compared to the target compound.
Biological Activity
N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential as a lead compound for drug development.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
The biological activity of this compound is primarily attributed to its ability to inhibit specific pathways involved in cancer cell proliferation and survival. The oxadiazole moiety is known to interact with various biological targets, leading to apoptosis in cancer cells. Studies have indicated that the presence of electron-withdrawing groups enhances the activity of oxadiazole derivatives against cancer cell lines .
Efficacy Against Cancer Cell Lines
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the IC values observed in various studies:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via caspase activation |
| U937 (Monocytic Leukemia) | 1.54 | Cell cycle arrest at G1 phase |
| HCT116 (Colon Cancer) | 1.17 | Inhibition of proliferation |
| PANC-1 (Pancreatic Cancer) | 0.48 | Selective apoptosis induction |
Case Studies
In a recent study published in MDPI, derivatives similar to the compound were evaluated for their anticancer properties. It was found that compounds with oxadiazole rings showed increased cytotoxicity compared to traditional chemotherapeutics like doxorubicin. The study highlighted that compounds with strong hydrophobic interactions with target proteins exhibited enhanced biological activity .
Another investigation into the pharmacological profile of related oxadiazole derivatives revealed that they could selectively inhibit carbonic anhydrases associated with tumor growth, suggesting a dual mechanism involving both direct cytotoxic effects and modulation of tumor microenvironment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
